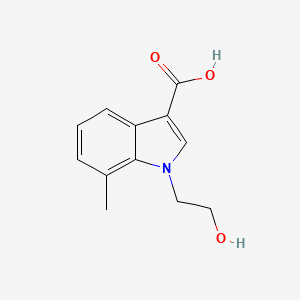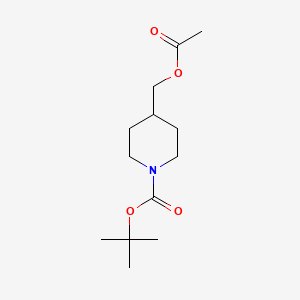![molecular formula C18H24O2 B13842250 (5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5beta)-Estr-1-ene-3,17-dione is a steroidal compound that belongs to the class of estranes It is a derivative of estrone and is characterized by its unique structure, which includes a double bond at the first position and keto groups at the third and seventeenth positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5beta)-Estr-1-ene-3,17-dione typically involves the reduction of estrone. One common method is the catalytic hydrogenation of estrone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas. The reaction conditions usually include a solvent like ethanol and a controlled temperature to ensure the selective reduction of the double bond at the first position.
Industrial Production Methods
Industrial production of (5beta)-Estr-1-ene-3,17-dione often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
(5beta)-Estr-1-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydroxy derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the keto positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, diols, and substituted estrane derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(5beta)-Estr-1-ene-3,17-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various steroidal compounds and as a model compound in studying steroid chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role in hormone regulation and interaction with steroid receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in hormone replacement therapy and as a potential treatment for certain cancers.
Industry: It is used in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The mechanism of action of (5beta)-Estr-1-ene-3,17-dione involves its interaction with steroid receptors in the body. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The molecular targets include estrogen receptors, and the pathways involved are related to hormone signaling and regulation.
類似化合物との比較
Similar Compounds
Estrone: A closely related compound with a similar structure but differing in the position of the double bond and the presence of a hydroxyl group at the third position.
Estradiol: Another related compound with hydroxyl groups at the third and seventeenth positions, known for its potent estrogenic activity.
Testosterone: A steroid hormone with a similar backbone structure but differing functional groups and biological activity.
Uniqueness
(5beta)-Estr-1-ene-3,17-dione is unique due to its specific structural features, including the double bond at the first position and the keto groups at the third and seventeenth positions. These features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C18H24O2 |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,11,13-16H,2,4,6-10H2,1H3/t11-,13+,14-,15-,16+,18+/m1/s1 |
InChIキー |
RQGGPWBODAZZPE-ARAASWILSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC[C@H]4[C@@H]3C=CC(=O)C4 |
正規SMILES |
CC12CCC3C(C1CCC2=O)CCC4C3C=CC(=O)C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


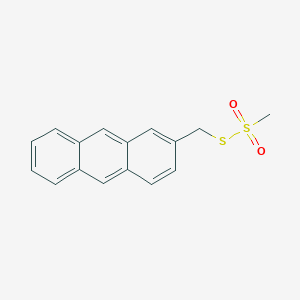
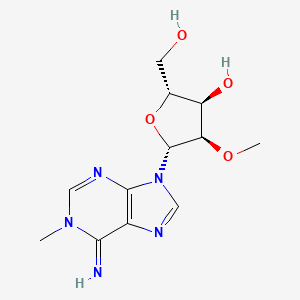
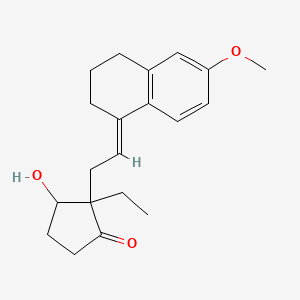
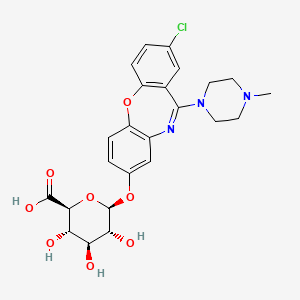
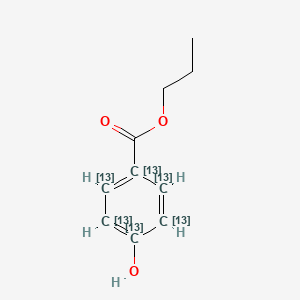
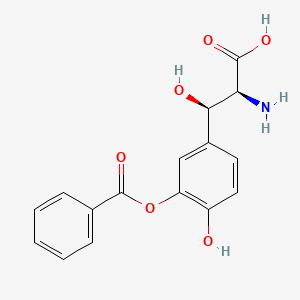

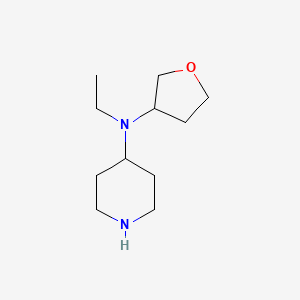

![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanol](/img/structure/B13842221.png)

